molecular formula C9H8N2O2 B1427024 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester CAS No. 548757-45-5

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester

Cat. No.: B1427024
CAS No.: 548757-45-5
M. Wt: 176.17 g/mol
InChI Key: WEZNVDNXLOPSMX-UHFFFAOYSA-N
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Description

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrazine derivatives. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester typically involves the reaction of 2-pyrazinecarboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel compounds, particularly in drug discovery and material science.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-[(3-chloro-2-pyrazinyl)amino]-, ethyl ester
  • 2-Propenoic acid, 2-[(3-bromo-2-pyrazinyl)amino]-, ethyl ester
  • 2-Propenoic acid, 2-[(3-fluoro-2-pyrazinyl)amino]-, ethyl ester

Uniqueness

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester stands out due to its unique combination of the pyrazine ring and the propynoic acid ester group. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .

Properties

IUPAC Name

ethyl 3-pyrazin-2-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZNVDNXLOPSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry solution of zinc bromide (6.49 g, 28.8 mmol) in tetrahydrofuran (60 mL) was added triethylamine (16 mL, 115.2 mmol), iodopyrazine (4.95 g, 24 mmol), ethyl proprionate (3.66 mL, 36 mmol) and tetrakis(triphenylphosphine) palladium (832 mg, 0.72 mmol). The reaction mixture was allowed to stir at ambient temperature for 16 h, diluted with diethyl ether, washed with saturated aqueous ammonium chloride and saturated aqueous sodium chloride, dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified via silica gel column chromatography (40% ethyl acetate in heptane) to yield the title compound as an orange oil (2.19 g, 52% yield). LCMS (m/z): 176.97 (M+).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
6.49 g
Type
catalyst
Reaction Step Two
Quantity
832 mg
Type
catalyst
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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